molecular formula C21H33Cl2N2O2- B13755499 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride CAS No. 25224-22-0

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride

Cat. No.: B13755499
CAS No.: 25224-22-0
M. Wt: 416.4 g/mol
InChI Key: BZNPQIIQJGSXSI-UHFFFAOYSA-M
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Description

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is a complex organic compound with a unique structure that includes a morpholinoethyl group, a phenyl group, and a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(2-morpholinoethyl)-4-phenylpiperidine with butanone under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholinoethyl)-4-phenylpiperidine: Shares a similar structure but lacks the butanone group.

    1-(2-Morpholinoethyl)-3,3-diphenylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of a piperidyl group.

    1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Contains a carbodiimide group and is used in peptide synthesis.

Uniqueness

1-(1-(2-Morpholinoethyl)-4-phenyl-4-piperidyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

25224-22-0

Molecular Formula

C21H33Cl2N2O2-

Molecular Weight

416.4 g/mol

IUPAC Name

1-[4-(2-morpholin-4-ium-4-ylethyl)-1-phenylpiperidin-4-yl]butan-1-one;dichloride

InChI

InChI=1S/C21H32N2O2.2ClH/c1-2-6-20(24)21(9-12-22-15-17-25-18-16-22)10-13-23(14-11-21)19-7-4-3-5-8-19;;/h3-5,7-8H,2,6,9-18H2,1H3;2*1H/p-1

InChI Key

BZNPQIIQJGSXSI-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)C1(CCN(CC1)C2=CC=CC=C2)CC[NH+]3CCOCC3.[Cl-].[Cl-]

Origin of Product

United States

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